(5-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride
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Overview
Description
(5-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8BrN2S·HCl. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
More research is needed to understand its effects at the molecular and cellular levels .
Action Environment
Factors such as pH, temperature, and presence of other compounds could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves the bromination of 1,3-benzothiazole followed by the introduction of a methanamine group. One common method includes the following steps:
Bromination: 1,3-benzothiazole is treated with bromine in the presence of a suitable solvent to introduce a bromine atom at the 5-position.
Amination: The brominated intermediate is then reacted with methanamine under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
(5-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-tubercular and anti-cancer agents due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride: A similar compound with a chlorine atom instead of bromine.
Benzothiazole: The parent compound from which many derivatives, including (5-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride, are synthesized.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
(5-bromo-1,3-benzothiazol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S.ClH/c9-5-1-2-7-6(3-5)11-8(4-10)12-7;/h1-3H,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRJEOGMXNTZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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